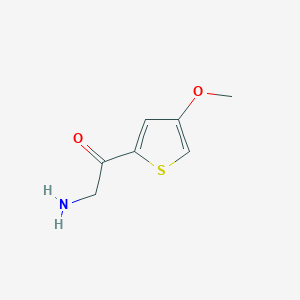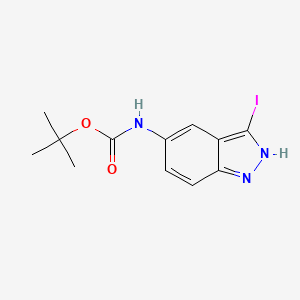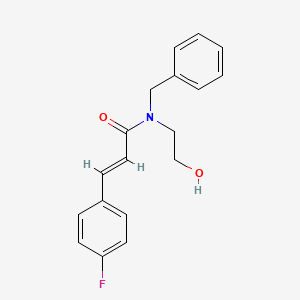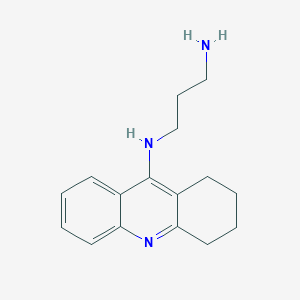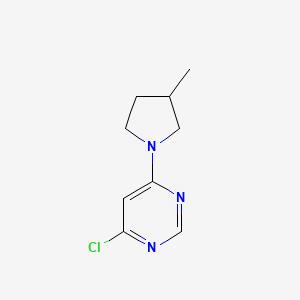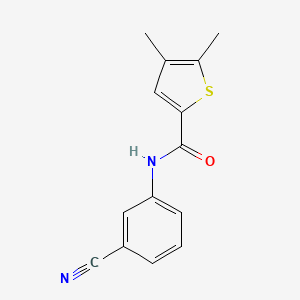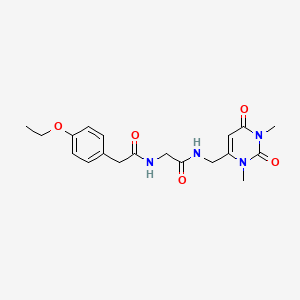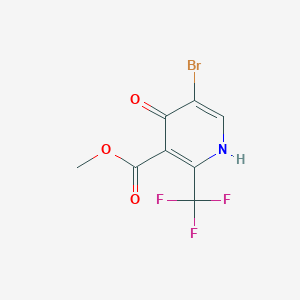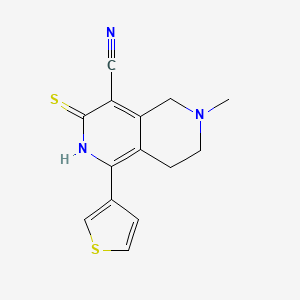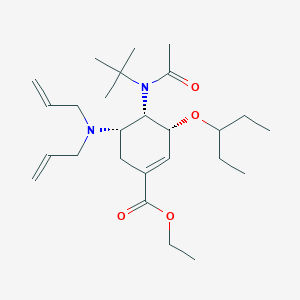
3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol is a complex organic compound that features a thiazole ring, a tert-butyl group, and a pentanol chain. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of α-haloketones with thiourea. The tert-butyl group is introduced via alkylation reactions, and the pentanol chain is attached through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the thiazole ring .
Wissenschaftliche Forschungsanwendungen
3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may also affect cellular pathways involved in oxidative stress, inflammation, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group and pentanol chain differentiate it from other thiazole derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry .
Eigenschaften
Molekularformel |
C14H26N2OS |
|---|---|
Molekulargewicht |
270.44 g/mol |
IUPAC-Name |
3-[[(2-tert-butyl-1,3-thiazol-5-yl)methylamino]methyl]pentan-1-ol |
InChI |
InChI=1S/C14H26N2OS/c1-5-11(6-7-17)8-15-9-12-10-16-13(18-12)14(2,3)4/h10-11,15,17H,5-9H2,1-4H3 |
InChI-Schlüssel |
NPFVFQWBXAZBBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCO)CNCC1=CN=C(S1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


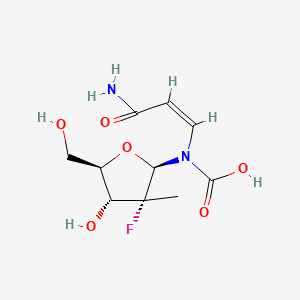
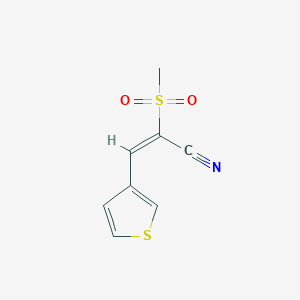
![3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14908307.png)
